molecular formula C12H18O2 B077962 Norborn-2-ylmethyl methacrylate CAS No. 10375-00-5

Norborn-2-ylmethyl methacrylate

Cat. No. B077962
CAS RN: 10375-00-5
M. Wt: 194.27 g/mol
InChI Key: LTZJEGMQCRHIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norborn-2-ylmethyl methacrylate is a monomer used in the synthesis of polymers with unique properties. It is a versatile compound that has found numerous applications in scientific research.

Mechanism Of Action

The mechanism of action of norborn-2-ylmethyl methacrylate is not well understood. However, it is believed that the compound acts as a crosslinking agent, forming covalent bonds between polymer chains. This crosslinking process results in the formation of a three-dimensional network, which imparts unique properties to the resulting polymer.

Biochemical And Physiological Effects

Norborn-2-ylmethyl methacrylate has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and non-carcinogenic. In addition, the compound is not expected to bioaccumulate or persist in the environment.

Advantages And Limitations For Lab Experiments

Norborn-2-ylmethyl methacrylate has several advantages for use in lab experiments. It is a versatile compound that can be easily synthesized and purified. In addition, it can be polymerized using a variety of methods, including free radical polymerization, anionic polymerization, and cationic polymerization. However, the compound has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and polymerization.

Future Directions

Norborn-2-ylmethyl methacrylate has numerous potential future directions for scientific research. One possible direction is the development of new polymers with unique properties for use in electronic and optical applications. Another possible direction is the use of the compound as a crosslinking agent in the synthesis of new materials, such as hydrogels and nanocomposites. Finally, the compound may have potential applications in the field of biomedicine, such as in drug delivery systems and tissue engineering.

Synthesis Methods

Norborn-2-ylmethyl methacrylate can be synthesized through a multi-step process involving the reaction of norbornene with methacryloyl chloride. The resulting product is then purified through distillation or chromatography. The yield of the synthesis reaction is typically high, and the purity of the final product can be easily controlled.

Scientific Research Applications

Norborn-2-ylmethyl methacrylate has found numerous applications in scientific research. It is commonly used as a monomer in the synthesis of polymers with unique properties, such as high thermal stability, high glass transition temperature, and good mechanical properties. These polymers have found applications in various fields, including electronics, coatings, and adhesives.

properties

CAS RN

10375-00-5

Product Name

Norborn-2-ylmethyl methacrylate

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-bicyclo[2.2.1]heptanylmethyl 2-methylprop-2-enoate

InChI

InChI=1S/C12H18O2/c1-8(2)12(13)14-7-11-6-9-3-4-10(11)5-9/h9-11H,1,3-7H2,2H3

InChI Key

LTZJEGMQCRHIKJ-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC1CC2CCC1C2

Canonical SMILES

CC(=C)C(=O)OCC1CC2CCC1C2

Other CAS RN

10375-00-5

Origin of Product

United States

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